molecular formula C8H13N3O2 B1428125 {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1249673-44-6

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1428125
CAS No.: 1249673-44-6
M. Wt: 183.21 g/mol
InChI Key: KRLLKJPGKNCSRO-UHFFFAOYSA-N
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Description

{1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS: 1249673-44-6) is a triazole-based compound characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methyl group linked to the triazole nitrogen. The 4-position of the triazole bears a hydroxymethyl (-CH2OH) group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl group and moderate lipophilicity from the oxolane moiety.

Properties

IUPAC Name

[1-(oxolan-3-ylmethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h4,7,12H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLLKJPGKNCSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Starting materials: An azide functionalized with the oxolan-3-ylmethyl group and an alkyne bearing a hydroxymethyl substituent (or vice versa).
  • Catalyst: Copper(I) salts such as CuSO4 with sodium ascorbate as a reducing agent to generate Cu(I) in situ.
  • Solvent: Common solvents include water, t-BuOH, or mixtures thereof.
  • Conditions: Room temperature to mild heating (25–60°C), reaction times ranging from 1 to 24 hours depending on substrates.

This method yields the 1,4-regioisomer with the triazole ring formation occurring efficiently and with high yields.

Alternative Synthetic Routes

While CuAAC is predominant, other methods have been explored for triazole synthesis, including:

Specific Preparation Method for {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Synthesis of Oxolan-3-ylmethyl Azide or Alkyne Precursor

  • The oxolane ring (tetrahydrofuran) is functionalized at the 3-position with a methylene group.
  • This intermediate is converted to either an azide or alkyne derivative:
    • Azide formation: via nucleophilic substitution of a halomethyl-oxolane precursor with sodium azide.
    • Alkyne formation: by propargylation of the oxolane ring if starting from a hydroxymethyl derivative.

CuAAC Reaction to Form the Triazole Core

  • The oxolan-3-ylmethyl azide is reacted with a propargyl alcohol (alkyne bearing hydroxymethyl group) under CuAAC conditions.
  • This reaction forms the 1,4-disubstituted triazole with the oxolane substituent at N-1 and the hydroxymethyl group at C-4.

Purification and Characterization

Comparative Data Table of Preparation Methods

Step Method/Condition Yield (%) Advantages Limitations
Oxolan-3-ylmethyl azide synthesis Nucleophilic substitution with NaN3 in DMF, 50°C, 12 h 80–90 High yield, mild conditions Requires careful azide handling
Alkyne precursor synthesis Propargylation using propargyl bromide, K2CO3 base, acetone 75–85 Straightforward, scalable Possible side reactions
CuAAC cycloaddition CuSO4 + sodium ascorbate, t-BuOH/H2O, RT, 6 h 85–95 High regioselectivity, mild Copper removal needed
Purification Silica gel chromatography or recrystallization High purity Time-consuming

Research Findings and Optimization Strategies

  • Catalyst loading: Studies show that 5 mol% CuSO4 with 10 mol% sodium ascorbate optimizes yield and minimizes side products.
  • Solvent effects: Mixed aqueous-organic solvents improve solubility of polar reactants and facilitate reaction kinetics.
  • Temperature: Room temperature reactions are preferred to preserve sensitive oxolane ring and hydroxymethyl group.
  • Scale-up: Automated flow reactors have been reported to enhance reproducibility and scalability of CuAAC reactions for similar triazole derivatives.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.

    Substitution: The oxolan-3-ylmethyl group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol serves as a building block for the synthesis of more complex molecules. Its triazole ring is a stable and versatile scaffold that can be functionalized to create a wide range of derivatives for use in catalysis, materials science, and organic synthesis .

Biology: The compound is used in biological research as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic natural substrates, making it useful in the design of enzyme inhibitors and activity-based probes .

Medicine: In medicinal chemistry, {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and antiviral agents .

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial products .

Mechanism of Action

The mechanism of action of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxolan-3-ylmethyl group and methanol moiety can further enhance binding affinity and specificity by interacting with hydrophobic or hydrophilic pockets within the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Aromatic vs. Aliphatic Substituents
  • (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 28798-81-4): The benzyl group introduces aromatic π-system interactions, enhancing lipophilicity compared to the oxolane derivative. Demonstrated 52.0–89.3% corrosion inhibition efficiency in 1 M HCl via potentiodynamic polarization (PTM), suggesting utility in industrial applications .
  • [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6): The electron-withdrawing chloro group may enhance electrophilic reactivity. Safety data (GHS) indicate precautions for handling, though specific toxicity data are unspecified .
Heteroaromatic Substituents
  • Synthesized in 65% yield via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), comparable to the oxolane derivative’s synthetic accessibility .

Modifications on the Oxolane Ring

  • {1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS: 1249104-16-2): Positional isomerism (2-yl vs. 3-yl substitution) alters steric and electronic effects. Molecular weight (183.21) and formula (C8H13N3O2) are identical to the 3-yl variant, but structural differences may impact solubility and target interactions .
  • rac-{1-[(3R,4R)-4-(Aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride: Addition of an aminomethyl group and hydrochloride salt improves water solubility. This derivative’s dihydrochloride form is relevant for drug delivery optimization .

Functional Group Variations

  • Phosphonate-Functionalized Derivatives (e.g., Dimethyl ({1-[(Naphthalen-1-yl)methyl]-1H-1,2,3-triazol-4-yl}-methyl)phosphonate) :

    • Phosphonate groups improve metal-binding capacity, useful in materials science and enzyme inhibition .

Comparative Data Table

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
{1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Oxolan-3-ylmethyl, -CH2OH C8H13N3O2 Hydrogen bonding, drug design
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Benzyl C10H11N3O Corrosion inhibition (52–89%)
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl C9H8ClN3O Electrophilic reactivity
{1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol 8-Chloroquinolinyl C14H12ClN3O Anticancer potential
{1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Oxolan-2-ylmethyl C8H13N3O2 Steric isomerism effects

Biological Activity

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, with CAS number 1249673-44-6, is a triazole compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C8_8H13_{13}N3_3O2_2
  • Molecular Weight : 183.21 g/mol
  • Structure : The compound contains a triazole ring and an oxolane moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol displays activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

Triazole compounds are also known for their antifungal properties. Preliminary studies have indicated that {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exhibits antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The observed effects include:

Fungal Strain MIC Reference
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

The mechanism by which {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exerts its biological effects is believed to involve the inhibition of specific enzymes critical for microbial growth. Triazoles typically inhibit the enzyme lanosterol 14α-demethylase, which is essential in the biosynthesis of ergosterol in fungi and certain bacteria.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the efficacy of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol was evaluated against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound compared to untreated controls. This suggests potential for therapeutic use in managing resistant infections.

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol in combination with conventional antibiotics. The combination therapy showed enhanced efficacy against resistant strains of bacteria, indicating that this compound could be used to augment existing treatments.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Key steps include:

  • Step 1 : Preparation of an azide precursor (e.g., oxolan-3-ylmethyl azide).
  • Step 2 : Reaction with a propargyl alcohol derivative under Cu(I) catalysis.
  • Optimization : Temperature (60–80°C), solvent (THF or DMF), and catalyst loading (5–10 mol% CuSO₄·5H₂O with sodium ascorbate) significantly affect yield (60–85%) .
    • Validation : Purity is confirmed via HPLC or GC-MS, with structural verification by ¹H/¹³C NMR .

Q. How is the molecular structure of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol characterized?

  • Techniques :

  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., triazole C–N: 1.31–1.34 Å) and torsional angles .
  • Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for triazole protons) and IR (C–O stretch at 1050–1100 cm⁻¹) .
    • Data Table :
PropertyValue
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight181.19 g/mol
Hydrogen Bond Donors1 (hydroxyl group)

Q. What are the common chemical reactions involving the triazole and hydroxyl groups in this compound?

  • Reactions :

  • Oxidation : The hydroxyl group can be oxidized to a carbonyl using Jones reagent (CrO₃/H₂SO₄) .
  • Substitution : Mitsunobu reaction replaces the hydroxyl with amines or halides .
    • Conditions : Reactions require anhydrous solvents (e.g., CH₂Cl₂) and controlled pH to avoid triazole ring decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Modifications : Introduce substituents at the triazole 1-position (e.g., aryl groups) or oxolan-3-ylmethyl chain (e.g., fluorination) to alter lipophilicity and binding affinity .
  • Assays : Test cytotoxicity (e.g., IC₅₀ values against A549 lung cancer cells) and compare with analogs (e.g., 3-fluorophenyl derivatives showed IC₅₀ = 45.1 µM) .
    • Data Analysis : Use QSAR models to correlate logP values with membrane permeability .

Q. What computational tools are effective for predicting interactions between this compound and biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
    • Key Findings : The triazole ring forms π–π interactions with aromatic residues, while the hydroxyl group hydrogen-bonds to catalytic sites .

Q. How can conflicting data on reaction yields or biological activity be resolved?

  • Case Study : Discrepancies in CuAAC yields (60% vs. 85%) may stem from trace oxygen inhibiting Cu(I). Solutions:

  • Use degassed solvents and inert atmospheres .
  • Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) .

Q. What challenges arise in formulating this compound for in vivo studies, and how are they addressed?

  • Issues : Low aqueous solubility (logP ~0.5) and metabolic instability .
  • Solutions :

  • Prodrug Design : Esterify the hydroxyl group to improve bioavailability .
  • Nanocarriers : Encapsulate in PEGylated liposomes for sustained release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

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